molecular formula C7H13NO2S B2396088 1-Prop-2-enylcyclobutane-1-sulfonamide CAS No. 2503209-33-2

1-Prop-2-enylcyclobutane-1-sulfonamide

Cat. No.: B2396088
CAS No.: 2503209-33-2
M. Wt: 175.25
InChI Key: QDQFUEUJGVKTAN-UHFFFAOYSA-N
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Description

1-Prop-2-enylcyclobutane-1-sulfonamide is a cyclobutane-derived sulfonamide featuring a propenyl (allyl) substituent. Its molecular formula is C₇H₁₁NO₂S, with a molecular weight of 173.23 g/mol. The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability. While direct experimental data on this compound are sparse in the provided evidence, structural analogs and related compounds offer insights into its properties .

Properties

IUPAC Name

1-prop-2-enylcyclobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-4-7(5-3-6-7)11(8,9)10/h2H,1,3-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQFUEUJGVKTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Prop-2-enylcyclobutane-1-sulfonamide can be synthesized through the reaction of cyclobutane-1-sulfonyl chloride with prop-2-enylamine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-enylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Prop-2-enylcyclobutane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Prop-2-enylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Prop-2-enylcyclobutane-1-sulfonamide with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound Not Provided C₇H₁₁NO₂S 173.23 Cyclobutane, sulfonamide, propenyl High ring strain, H-bond donor/acceptor
(Prop-2-yn-1-ylsulfanyl)carbonitrile [24309-48-6] C₄H₃NS 97.14 Sulfanyl (-S-), nitrile, propynyl Alkyne reactivity, limited toxicity data
Sodium 2-methylprop-2-ene-1-sulphonate [1561-92-8] C₄H₇NaO₃S 158.15 Sulfonate (-SO₃⁻Na⁺), methylpropene High water solubility, ionic character
1-(Aminomethyl)cyclobutanamine [780747-61-7] C₅H₁₂N₂ 100.16 Cyclobutane, primary amines Bifunctional amine, ring strain
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane [169132-65-4] C₁₀H₁₈O₂S₂ 234.38 Sulfinyl (-SO-), propenyl, butane Chiral centers, oxidation-sensitive

Key Observations :

  • Cyclobutane vs. Other Rings: The cyclobutane moiety in the target compound and 1-(Aminomethyl)cyclobutanamine introduces ~27 kcal/mol ring strain, making both prone to ring-opening reactions compared to larger cycloalkanes. However, the sulfonamide group stabilizes the target compound more effectively than the amines in 1-(Aminomethyl)cyclobutanamine .
  • Sulfonamide vs. Sulfonate/Sulfanyl : The sulfonamide group (-SO₂NH₂) in the target compound enhances hydrogen-bonding capacity compared to the sulfonate (-SO₃⁻) in Sodium 2-methylprop-2-ene-1-sulphonate or the sulfanyl (-S-) in (Prop-2-yn-1-ylsulfanyl)carbonitrile. This difference impacts solubility (sulfonamides are less water-soluble than sulfonates) and biological activity .
  • Propenyl vs.

Reactivity and Stability

  • Oxidation Sensitivity : The sulfonamide group in the target compound is less oxidation-prone than the sulfinyl (-SO-) groups in 1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane, which can oxidize further to sulfones under strong conditions .
  • Thermal Stability: Cyclobutane derivatives generally exhibit lower thermal stability due to ring strain. However, the electron-withdrawing sulfonamide group may mitigate this compared to 1-(Aminomethyl)cyclobutanamine, where amine groups could participate in decomposition pathways .

Hazard and Toxicity Considerations

  • Limited hazard data are available for the target compound. Sodium 2-methylprop-2-ene-1-sulphonate, as a salt, poses minimal environmental risks due to high solubility and biodegradability .

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